molecular formula C7H5NO2 B1314943 Pyridine-2,4-dicarbaldehyde CAS No. 6220-65-1

Pyridine-2,4-dicarbaldehyde

Cat. No. B1314943
CAS RN: 6220-65-1
M. Wt: 135.12 g/mol
InChI Key: ZZULRCCPNVVEFS-UHFFFAOYSA-N
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Description

Pyridine-2,4-dicarbaldehyde is an organic compound . It belongs to the aldehyde functional group . It is one of the isomers of pyridinaldehydes .


Synthesis Analysis

The synthesis of pyridine-based compounds has been a subject of several experimental and theoretical investigations . The synthesis involves various methods including [4 + 2] cycloaddition reactions of 1-azadiene derivatives and other complex chemical processes .


Molecular Structure Analysis

The molecular structure of pyridine-based compounds has been studied using Fourier transform infrared, Fourier transform Raman and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .


Chemical Reactions Analysis

Pyridine-based compounds participate in various chemical reactions. For instance, 1,2,4-Triazines have been identified as versatile dienes participating in the inverse electron-demand Diels–Alder reaction with strained dienophiles .


Physical And Chemical Properties Analysis

Pyridine-2,4-dicarbaldehyde is a yellow liquid at room temperature . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Pyridine derivatives are important heterocyclic compounds with a wide range of biological activities. They are used as catalysts in chemical reactions .

Methods of Application

Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. In recent years, chemistry researchers have employed them as catalysts in chemical reactions .

Results or Outcomes

The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .

Synthesis of Biologically Active Pyridine Derivatives

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

A new series of pyridine and thienopyridine derivatives were designed, synthesized and tested as antimicrobial agents .

Methods of Application

The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .

Results or Outcomes

The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .

Synthesis of Bipyridine Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Methods of Application

The synthesis of bipyridine derivatives involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .

Results or Outcomes

This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .

Synthesis of Covalent Organic Frameworks (COFs)

Specific Scientific Field

This application is in the field of Material Science .

Summary of the Application

A new pyridine-based two-dimensional COF (TAPP-DBTA-COF) was constructed via the condensation of 2,4,6-tris (4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde .

Methods of Application

COFs, featured with crystalline structures, permanent porosity, and designable organic skeletons, are good candidates for serving as adsorbents .

Results or Outcomes

TAPP-DBTA-COF displayed high-performance for the removal of rhodamine B (Rh B) from water with high capacity, good adaptability and reusability .

Preparation of Functionalized Resin

Specific Scientific Field

This application is in the field of Polymer Chemistry .

Summary of the Application

Functionalized resin Amberlite XAD-4 is prepared using Pyridine-2,4-dicarbaldehyde .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The outcomes of this application are not detailed in the source .

Synthesis of Boron-Dipyrromethene (BODIPY)-based Fluorescence Probe

Specific Scientific Field

This application is in the field of Analytical Chemistry .

Summary of the Application

A BODIPY-based fluorescence probe with a N, N′ - (pyridine-2, 6-diyl bis (methylene))-dianiline substituent is synthesized .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The outcomes of this application are not detailed in the source .

Safety And Hazards

Pyridine-2,4-dicarbaldehyde, like other pyridine-based compounds, should be handled with care. It is advised to avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. It should be kept away from open flames, hot surfaces and sources of ignition .

Future Directions

While specific future directions for Pyridine-2,4-dicarbaldehyde were not found in the search results, pyridine-based compounds continue to be a focus of research due to their wide range of applications .

properties

IUPAC Name

pyridine-2,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZULRCCPNVVEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479433
Record name 2,4-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,4-dicarbaldehyde

CAS RN

6220-65-1
Record name 2,4-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FL Hsu, SY Bae, J McGuire, DR Anderson… - ACS Medicinal …, 2019 - ACS Publications
The threat of a deliberate release of chemical nerve agents has underscored the need to continually improve field effective treatments for these types of poisonings. The oxime …
Number of citations: 5 pubs.acs.org
K Hurej, L Latos-Grażyński - Metal-Ligand Co-operativity: Catalysis and …, 2021 - Springer
The incorporation of a meta-phenylene moiety into a β-alkylated or meso-tetraarylporphyrin framework resulted in the formation of m-benziporphyrins. Their molecular design preserves …
Number of citations: 2 link.springer.com

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